Phenoxymethylpenicillin potassium is an organic potassium salt. It contains a phenoxymethylpenicillin(1-).
Penicillin V Potassium is the potassium salt of penicillin V, a member of the penicillin antibiotic family with broad-spectrum bactericidal activity. Penicillin V binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the inner membrane of the bacterial cell wall, resulting in the weakening of the bacterial cell wall and cell lysis. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity.
A broad-spectrum penicillin antibiotic used orally in the treatment of mild to moderate infections by susceptible gram-positive organisms.
See also: Penicillin V (has active moiety).
Penicillin V potassium
CAS No.: 132-98-9
Cat. No.: VC0538957
Molecular Formula: C16H17KN2O5S
Molecular Weight: 388.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132-98-9 |
---|---|
Molecular Formula | C16H17KN2O5S |
Molecular Weight | 388.5 g/mol |
IUPAC Name | potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
Standard InChI Key | HCTVWSOKIJULET-LQDWTQKMSA-M |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.[K+] |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Appearance | Solid powder |
Colorform | White, colorless crystalline powder |
Melting Point | 387 to 396 °F (NTP, 1992) |
Introduction
Chemical Properties and Structural Characteristics
Molecular Composition and Physicochemical Properties
Penicillin V potassium () has a molecular weight of 388.48 g/mol and exists as a white, odorless crystalline powder with a slightly bitter taste . The compound’s stability profile is superior to penicillin G, attributed to the electron-withdrawing phenoxymethyl group at the 6-aminopenicillanic acid side chain, which reduces susceptibility to gastric acid hydrolysis . Key physical properties include:
Property | Value |
---|---|
Melting Point | 197–202°C |
Density | 1.40 g/cm³ |
Solubility (Water) | 50 mg/mL at 25°C |
Optical Rotation () | +223° (0.2% w/v solution) |
pKa | 2.73 (carboxylic acid group) |
The hygroscopic nature of penicillin V potassium necessitates storage in airtight containers under inert atmospheres at 2–8°C . Aqueous solutions exhibit pH-dependent stability, with optimal solubility achieved at neutral pH (5–7.5) .
Synthetic and Biosynthetic Pathways
Industrial production involves fermenting Penicillium chrysogenum in media containing phenoxyacetic acid, which directs biosynthesis toward penicillin V rather than penicillin G . Post-fermentation purification yields the potassium salt, which is 60–73% bioavailable orally compared to <30% for penicillin G . Crystallization techniques ensure a final product with ≤0.7% impurities, meeting pharmacopeial standards .
Pharmacological Profile
Mechanism of Action
As a β-lactam antibiotic, penicillin V potassium inhibits bacterial cell wall synthesis by irreversibly binding to penicillin-binding proteins (PBPs), particularly PBP1A/1B in Streptococcus pyogenes and PBP2B in Streptococcus pneumoniae . This interaction disrupts peptidoglycan cross-linking, causing osmotic lysis during bacterial replication phases.
Pharmacokinetics and Metabolism
Absorption studies demonstrate dose-dependent kinetics:
Dose (mg) | Cₘₐₓ (μg/mL) | Tₘₐₓ (hr) | AUC₀–∞ (μg·hr/mL) |
---|---|---|---|
250 | 2.1–2.8 | 0.5–1 | 8.2–9.5 |
500 | 4.7–6.3 | 0.5–1 | 18.4–22.1 |
Data from fasting adults . Food coadministration reduces Cₘₐₓ by 35–50% and delays Tₘₐₓ to 2–3 hours . The drug distributes widely into tissues but achieves minimal cerebrospinal fluid penetration (0.5–1% of serum levels). Renal excretion accounts for 80% of clearance, primarily via glomerular filtration, with a half-life of 0.5–1 hour in adults .
Therapeutic Applications
Approved Indications
-
Streptococcal pharyngitis: 250–500 mg every 6–8 hours for 10 days (eradication rate: 89–93%) .
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Dental abscess prophylaxis: 2 g 1 hour pre-procedure, then 1 g 6 hours post-procedure .
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Rheumatic fever prevention: 250 mg twice daily indefinitely in high-risk populations .
Spectrum of Activity
Penicillin V potassium remains effective against:
-
Gram-positive: S. pyogenes (MIC₉₀: 0.015 μg/mL), S. pneumoniae (non-MDR strains, MIC₉₀: 0.03 μg/mL) .
-
Anaerobic: Fusobacterium nucleatum (MIC₉₀: 0.5 μg/mL) .
Resistance mechanisms include PBP mutations (e.g., mecA in staphylococci) and β-lactamase production (25% of Haemophilus influenzae isolates) .
Adverse Effect | Incidence (%) | Severity |
---|---|---|
Diarrhea | 4.7 | Mild–moderate |
Nausea/Vomiting | 3.2 | Dose-dependent |
Oral Candidiasis | 1.8 | Moderate |
Hypersensitivity | 0.3 | Anaphylaxis (0.01%) |
Data aggregated from . Severe reactions like Clostridioides difficile colitis (0.07/1,000 prescriptions) and hemolytic anemia (1:100,000) require immediate discontinuation .
Contraindications and Interactions
-
Absolute: IgE-mediated penicillin allergy (cross-reactivity: 10% with cephalosporins) .
-
Relative: Severe renal impairment (CrCl <10 mL/min), requiring 50% dose reduction .
Drug interactions include reduced efficacy with tetracyclines (antagonism) and increased bleeding risk when coadministered with warfarin (INR ↑1.5–2.0) .
Manufacturing and Regulatory Considerations
Formulation Standards
The United States Pharmacopeia (USP) specifies:
-
Potency: 90–120% of labeled penicillin V content
-
Impurities: ≤1.0% penicilloic acid derivatives
Stability Testing
Accelerated stability data (40°C/75% RH):
Parameter | Initial | 3 Months | 6 Months |
---|---|---|---|
Potency (%) | 100 | 98.5 | 95.2 |
Degradation Products (%) | 0.2 | 0.9 | 1.8 |
Reconstituted oral solutions retain 95% potency for 14 days under refrigeration (2–8°C) .
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